molecular formula C18H23NO B1437831 4-Isobutoxy-N-(3-methylbenzyl)aniline CAS No. 1040687-93-1

4-Isobutoxy-N-(3-methylbenzyl)aniline

Cat. No. B1437831
M. Wt: 269.4 g/mol
InChI Key: FTHPKOMYGJQKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-N-(3-methylbenzyl)aniline is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Isobutoxy-N-(3-methylbenzyl)aniline is represented by the formula C18H23NO . The structure includes an aniline group (a benzene ring attached to an amino group), a methylbenzyl group, and an isobutoxy group .

Scientific Research Applications

Synthesis and Material Properties

  • Schiff bases derived from anilines have been synthesized to create polymeric films with fluorescent properties. These films exhibit a large Stokes shifted emission, indicating potential use in materials science (Buruianǎ et al., 2005).
  • N-substituted anilines have been used to form chiral smectic phases in liquid crystals. These compounds exhibit a variety of phase transitions, suggesting their utility in liquid crystal technology (Takenaka et al., 1986).
  • The crystal structure of benzophenone anils, including those derived from anilines, demonstrates isomerism in solid states. This property could be significant in crystallography and materials research (Matthews et al., 1991).

Biological Applications

  • 4-Methyl-(2-nitrobenzylidene)aniline exhibits antibacterial activity, as indicated by docking studies. Its molecular structure and spectral analysis suggest potential applications in medicinal chemistry (Mini et al., 2020).
  • The study of 4-Methoxy-N-(nitrobenzylidene)-aniline revealed insights into its structural, vibrational, and chemical properties, indicating its potential in drug development and antimicrobial research (Bravanjalin Subi et al., 2022).

Photochemical and Thermodynamic Properties

  • N-(4-Dimethylaminobenzylidene)aniline exhibits unique photochemical properties, potentially useful in the study of photophysics and photochemistry (Ohta & Tokumaru, 1975).
  • The study of ozonation of anilines, including derivatives of 4-Isobutoxy-N-(3-methylbenzyl)aniline, has provided insights into kinetics, stoichiometry, and pathways. This research is relevant to environmental chemistry and pollution control (Tekle-Röttering et al., 2016).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure . It’s important to note that these hazards may not directly apply to 4-Isobutoxy-N-(3-methylbenzyl)aniline, but they do highlight the need for careful handling and use of aniline derivatives.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-17(8-10-18)19-12-16-6-4-5-15(3)11-16/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHPKOMYGJQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutoxy-N-(3-methylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Isobutoxy-N-(3-methylbenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.